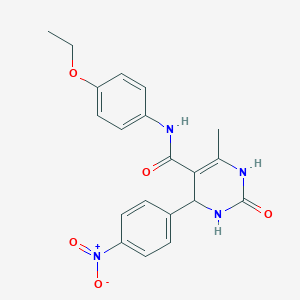

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c1-3-29-16-10-6-14(7-11-16)22-19(25)17-12(2)21-20(26)23-18(17)13-4-8-15(9-5-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVQDBMNUJMDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound can undergo oxidative deprotection by ceric ammonium nitrate. This process removes the N-(p-ethoxyphenyl) group on β-lactams, yielding N-dearylated 2-azetidinones. This reaction could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

The compound’s structure suggests it might interact with pathways involving β-lactams. β-Lactams are key intermediates in the synthesis of several biologically active antibiotics, and their manipulation could have downstream effects on these pathways.

Result of Action

Given the compound’s potential interaction with β-lactam pathways, it might influence the synthesis of certain antibiotics.

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.34 g/mol. The compound features a tetrahydropyrimidine core substituted with ethoxy and nitrophenyl groups which are critical for its biological activity.

Structural Characteristics:

- IUPAC Name: this compound

- Key Functional Groups:

- Ethoxy group

- Nitro group

- Carbonyl group

Synthesis

The synthesis of this compound can be achieved through various methods including multi-component reactions and Biginelli reactions. These methods not only provide good yields but also allow for the modification of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to evaluate the cytotoxicity of such compounds.

Case Study:

In a study examining the anticancer effects of related pyrimidine derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against colon cancer (HCT116) and epidermoid carcinoma (A431) cell lines . The tested compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. The presence of nitro and ethoxy groups has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects .

Antioxidant Activity

The antioxidant capacity of pyrimidine derivatives has been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have shown promising results in scavenging free radicals .

Data Table: Biological Activities of Pyrimidine Derivatives

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of tetrahydropyrimidine derivatives, including N-(4-ethoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, studies have demonstrated that certain tetrahydropyrimidines effectively inhibit CDK2 and CDK9, leading to cell cycle arrest in cancer cells .

- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). These studies often measure the half-maximal inhibitory concentration (IC50) to evaluate potency .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Variations in substituents on the phenyl rings have been shown to impact the compound's biological activity. For example:

- Electron-Withdrawing Groups : The presence of nitro groups has been associated with increased potency against specific cancer targets.

- Lipophilicity : The hydrophobic character of substituents affects cellular uptake and bioavailability .

Combination Therapies

Recent studies have explored the potential of using this compound in combination with other therapeutic agents. For instance, combining it with mTOR inhibitors has shown enhanced efficacy against pancreatic cancer cells by targeting multiple pathways involved in tumor growth and survival .

Study 1: Anticancer Efficacy

In a study conducted by Abbas et al., various pyrido-pyrimidine derivatives were synthesized and tested for their anticancer activity. Among these derivatives, one exhibiting structural similarities to this compound showed significant inhibition against CDK6 and induced apoptosis in prostate cancer cells via caspase activation .

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to understand the binding interactions between this compound and its target proteins. These analyses reveal how structural features contribute to binding affinity and specificity towards CDK enzymes. The findings suggest that hydrogen bonding and hydrophobic interactions play critical roles in the compound's mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tetrahydropyrimidine derivatives, focusing on substituent effects, spectroscopic properties, and biological activities.

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Nitro Group Position : The target compound’s 4-nitrophenyl group (para-nitro) enhances electron withdrawal compared to the 3-nitrophenyl analog in . This para-substitution likely improves resonance stabilization and dipole interactions in binding pockets .

- Ethoxy vs.

Functional Group Modifications

- 2-Oxo vs.

- Carboxamide vs. Ester : Ethyl carboxylate derivatives () exhibit lower bioavailability due to ester hydrolysis susceptibility, whereas carboxamide derivatives (target) offer better stability .

Spectroscopic and Crystallographic Data

- IR/NMR Trends : The target compound’s IR spectrum would feature C=O stretches near 1680 cm⁻¹ (carboxamide) and 1700 cm⁻¹ (2-oxo), similar to . The ¹H NMR would show characteristic signals for ethoxy (δ 1.3–1.4 ppm) and nitroaryl protons (δ 7.5–8.2 ppm) .

- Crystal Packing : Comparable tetrahydropyrimidines () exhibit hydrogen-bonded dimers via N–H···O interactions, which the target compound may replicate due to its carboxamide and oxo groups .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions or stepwise condensation. For the target compound, a three-component reaction using 4-ethoxyphenyl urea, 4-nitrobenzaldehyde, and a β-keto ester (e.g., methyl acetoacetate) under acidic catalysis (e.g., HCl or Lewis acids) is a plausible route. Evidence from similar pyrimidine syntheses (e.g., ethyl 4-aryl derivatives) highlights the importance of solvent choice (e.g., ethanol or acetonitrile) and temperature control (reflux at 80–100°C) to achieve yields >70% . Catalysts like p-toluenesulfonic acid (PTSA) or ZrCl₄ may enhance cyclocondensation efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted aldehydes or urea byproducts.

Q. How can the structure of this compound be unequivocally confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : and NMR can verify the tetrahydropyrimidine ring, nitrophenyl substituents, and carboxamide group. Key signals include the downfield shift of the NH proton (~10–12 ppm) and the nitro group’s meta-protons (~8.2 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and nitro groups). For example, similar compounds show planarity deviations <15° between aryl rings and the pyrimidine core .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro and ethoxy groups.

Q. What factors influence the compound’s solubility and stability in biological assays?

The nitro group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. Stability studies under physiological conditions (pH 7.4, 37°C) should monitor degradation via HPLC. Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes can mitigate precipitation. The ethoxyphenyl moiety may undergo oxidative metabolism in liver microsomes, necessitating stability assessments using cytochrome P450 isoforms .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic substitution or redox reactions?

The nitro group’s strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack at the 2-oxo position. In substitution reactions (e.g., with amines or thiols), the nitro group stabilizes transition states via resonance, facilitating displacement. Redox behavior can be probed using cyclic voltammetry: the nitro group typically shows a reduction peak near -0.8 V (vs. Ag/AgCl), indicating potential for bioreductive activation in hypoxic tumor environments . Contrasting studies on similar nitrophenyl derivatives suggest competing pathways (e.g., nitro reduction vs. ring oxidation), requiring controlled电位 conditions to isolate products .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). The nitro and carboxamide groups may form hydrogen bonds with active-site residues (e.g., Asp27 and Arg57 in E. coli DHFR) .

- MD simulations : Assess binding stability over 100-ns trajectories. For example, the ethoxyphenyl group’s flexibility may induce conformational changes in the protein’s hydrophobic pocket, altering residence time .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Nitro derivatives often exhibit enhanced potency due to increased electron deficiency .

Q. How can conflicting reports on bioactivity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound solubility). To address this:

- Standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Compare cytotoxicity (e.g., IC₅₀ in mammalian cells) to calculate selectivity indices. A study on analogous pyrimidines found that nitro-substituted compounds had 10-fold higher selectivity for bacterial cells over human fibroblasts .

- Evaluate redox cycling: Nitro groups may generate ROS in cancer cells, explaining dual antimicrobial/anticancer activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.